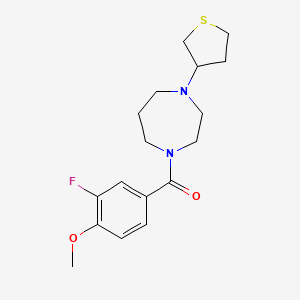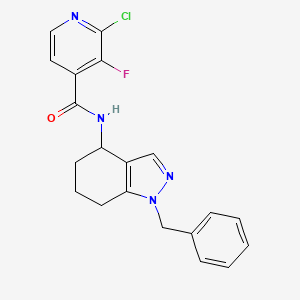
N-(3-(butyl(methyl)amino)propyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-(butyl(methyl)amino)propyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide is a synthetic organic compound characterized by its complex structure, which includes an indole moiety, a butyl(methyl)amino group, and an oxoacetamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(butyl(methyl)amino)propyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.
Introduction of the Dimethyl Groups: The 1,2-dimethyl groups on the indole can be introduced through alkylation reactions using methyl iodide and a strong base such as sodium hydride.
Attachment of the Oxoacetamide Group: The oxoacetamide group can be introduced by reacting the indole derivative with an acyl chloride or anhydride in the presence of a base.
Addition of the Butyl(methyl)amino Group: The final step involves the nucleophilic substitution reaction where the butyl(methyl)amino group is attached to the propyl chain, which is then linked to the indole core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale reactors with efficient mixing and temperature control.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can occur at the oxoacetamide group, converting it to an amine using reducing agents like lithium aluminum hydride.
Substitution: The butyl(methyl)amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products
Oxidation: Formation of indole-2-carboxylic acid derivatives.
Reduction: Conversion to N-(3-(butyl(methyl)amino)propyl)-2-(1,2-dimethyl-1H-indol-3-yl)acetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, N-(3-(butyl(methyl)amino)propyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide can be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Its interactions with biological macromolecules can provide insights into its mechanism of action and potential therapeutic applications.
Medicine
In medicinal chemistry, this compound can be investigated as a lead compound for the development of new drugs. Its structural features may allow it to interact with specific biological targets, making it a candidate for drug discovery programs.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various industrial applications.
作用机制
The mechanism of action of N-(3-(butyl(methyl)amino)propyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, depending on the context of its use. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and physiological responses.
相似化合物的比较
Similar Compounds
N-(3-(butyl(methyl)amino)propyl)-2-(1H-indol-3-yl)-2-oxoacetamide: Lacks the 1,2-dimethyl groups on the indole moiety.
N-(3-(butyl(methyl)amino)propyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-hydroxyacetamide: Contains a hydroxy group instead of an oxo group.
N-(3-(butyl(methyl)amino)propyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-thioacetamide: Contains a thio group instead of an oxo group.
Uniqueness
The presence of the 1,2-dimethyl groups on the indole moiety and the oxoacetamide group makes N-(3-(butyl(methyl)amino)propyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide unique
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
IUPAC Name |
N-[3-[butyl(methyl)amino]propyl]-2-(1,2-dimethylindol-3-yl)-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O2/c1-5-6-13-22(3)14-9-12-21-20(25)19(24)18-15(2)23(4)17-11-8-7-10-16(17)18/h7-8,10-11H,5-6,9,12-14H2,1-4H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQFBCSHYWVNJPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)CCCNC(=O)C(=O)C1=C(N(C2=CC=CC=C21)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![ethyl 4-[({[5-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2824357.png)
![N-[(2E)-6-chloro-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]butanamide](/img/structure/B2824358.png)
![2-(4-(Difluoromethyl)-6-(1,5-dimethyl-1H-pyrazol-4-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid](/img/structure/B2824360.png)



![N-(6-acetamidobenzo[d]thiazol-2-yl)-4-cyanobenzamide](/img/structure/B2824367.png)
![3-(3-Chlorophenyl)-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}propan-1-one](/img/structure/B2824368.png)
![(3Z)-N-[1-methyl-5-(methylsulfanyl)-1H-1,2,4-triazol-3-yl]-3-{[(4-nitrophenyl)methoxy]imino}propanamide](/img/structure/B2824369.png)
![2-Chloro-N-[(5-chloro-1,2-benzothiazol-3-yl)methyl]acetamide](/img/structure/B2824371.png)

![1-(2-chlorophenyl)-3-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]urea](/img/structure/B2824373.png)


